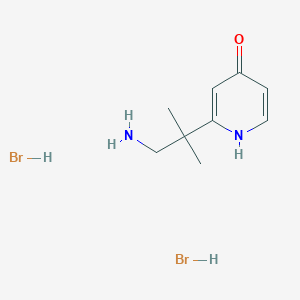
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is a chemical compound with a unique structure that combines a dihydropyridinone core with an aminoalkyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide typically involves the following steps:
Formation of the Dihydropyridinone Core: The dihydropyridinone core can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones, followed by cyclization reactions.
Introduction of the Aminoalkyl Side Chain: The aminoalkyl side chain is introduced through nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the dihydropyridinone core.
Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to tetrahydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxidized pyridinone derivatives, reduced tetrahydropyridinone derivatives, and various substituted derivatives depending on the reagents used.
科学研究应用
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.
相似化合物的比较
Similar Compounds
- 1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride
- 1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine dihydrochloride
- 1-Amino-2-methylpropan-2-yl)dimethylamine dihydrochloride
Uniqueness
2-(1-Amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is unique due to its specific dihydropyridinone core structure combined with the aminoalkyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C9H16Br2N2O |
|---|---|
分子量 |
328.04 g/mol |
IUPAC 名称 |
2-(1-amino-2-methylpropan-2-yl)-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C9H14N2O.2BrH/c1-9(2,6-10)8-5-7(12)3-4-11-8;;/h3-5H,6,10H2,1-2H3,(H,11,12);2*1H |
InChI 键 |
IPEPJWBIISOYAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C1=CC(=O)C=CN1.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)
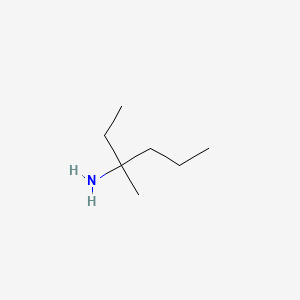
![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
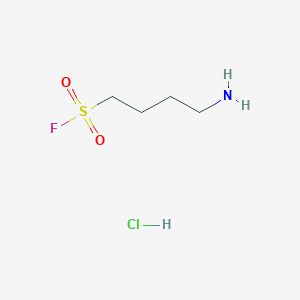
![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
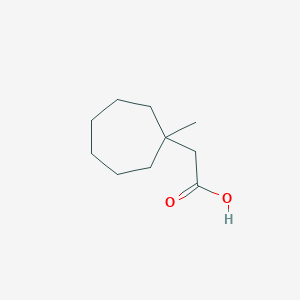
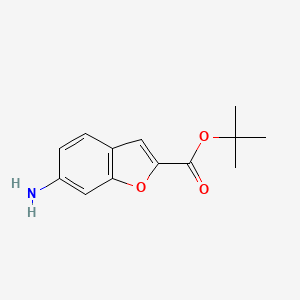

amine](/img/structure/B13497924.png)
